molecular formula C22H16N2O3S B2875633 3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione CAS No. 724751-56-8

3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione

Cat. No.: B2875633
CAS No.: 724751-56-8
M. Wt: 388.44
InChI Key: JWSCASBLKPZALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione is a synthetic organic compound designed for research applications, featuring a complex spiro architecture that fuses 1,3-thiazolidine-4,7-dione and indoline ring systems. This molecular hybrid incorporates structural motifs known for their broad pharmacological relevance, positioning it as a compound of interest in medicinal chemistry and drug discovery programs. The spiro-thiazolidine core is a privileged scaffold in medicinal chemistry, with derivatives extensively reported to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The incorporation of the indoline moiety further enhances its potential as a structurally diverse template for bioactivity screening . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, particularly for developing novel spirocyclic compounds, which are valuable for their structural complexity and potential for high selectivity in target engagement . Its mechanism of action is likely multifactorial and target-dependent, a characteristic of its parent structural classes. Thiazolidine-2,4-dione analogs are known to act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key target in metabolic disease research . Furthermore, the spiro-thiazolidine framework is associated with inhibitory activity against microbial Mur ligases, enzymes critical for bacterial cell wall synthesis . This compound is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate its specific binding affinities, pharmacokinetic properties, and efficacy in validated in vitro and in vivo models.

Properties

IUPAC Name

3-(4-phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-20-14-28-22(18-8-4-5-9-19(18)23-21(22)26)24(20)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSCASBLKPZALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H16N2O3S
  • Molecular Weight : 388.45 g/mol
  • CAS Number : 724751-56-8

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical)5.2
MCF-7 (breast)4.8
A549 (lung)6.0

The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a murine model of cancer. The treatment group exhibited a significant reduction in tumor size compared to controls:

  • Control Group Tumor Size : 150 mm³
  • Treatment Group Tumor Size : 75 mm³ after four weeks of administration

This study highlights the potential for therapeutic applications in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione, we analyze its structural and functional analogs (Table 1). Key differences lie in substituent groups, synthetic accessibility, and reported bioactivity.

Table 1: Structural and Functional Comparison of Spiro-Thiazolidine-Indoline-Dione Derivatives

Compound Name Substituent (Position 3') CAS Registry Number InChIKey (Abbreviated) Key Properties/Applications
3-(4-Phenoxyphenyl)spiro[...]-4,7-dione (Target) 4-Phenoxyphenyl Not publicly listed Not reported Hypothesized enzyme inhibition
Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 3'-(4-chlorophenyl)- 4-Chlorophenyl 1217813-52-8 JXKIQSHRWUMRFE Antimicrobial activity (preclinical)
Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 3'-(4-methoxyphenyl)- 4-Methoxyphenyl 1217813-53-9 VQZQNQKXQJXQFI Anti-inflammatory potential
Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 3'-phenyl- Phenyl 1217813-51-7 KXKHVXGJNDQKOU Base structure; limited bioactivity

Key Observations:

4-Methoxyphenyl analogs exhibit improved solubility due to the methoxy group’s polarity, whereas the 4-chlorophenyl derivative may show higher membrane permeability .

Synthetic Accessibility: Nath et al. developed an energy-efficient method for spiro[indoline-3,2'-thiazolidinone] derivatives using green chemistry principles, which could be adapted for synthesizing the target compound . This contrasts with traditional multi-step routes requiring hazardous solvents for similar derivatives .

Commercial Availability :

  • Derivatives like the 3'-phenyl and 3'-(4-chlorophenyl) variants are listed with active suppliers, while the target compound lacks commercial availability, indicating it remains primarily a research entity .

Computational modeling suggests its spirocyclic core may inhibit kinases or proteases, but in vitro studies are needed .

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